4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]pyridine
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Overview
Description
4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a tetrazole ring and a 2-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]pyridine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the 2-Methylbenzyl Group: The 2-methylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-methylbenzyl chloride and anhydrous aluminum chloride as the catalyst.
Coupling with Pyridine: The final step involves coupling the tetrazole derivative with a pyridine ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature and pressure, ensuring consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the tetrazole or pyridine substituents with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, amines, alcohols, and halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for the development of new pharmaceuticals, particularly in the areas of antimicrobial and anticancer therapies.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its derivatives may exhibit pharmacological activities such as enzyme inhibition, receptor modulation, and anti-inflammatory effects.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of 4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as cell growth inhibition or immune response modulation.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]pyrimidine
- 4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]quinoline
- 4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzene
Uniqueness
Compared to similar compounds, 4-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]pyridine stands out due to its unique combination of a pyridine ring with a tetrazole and 2-methylbenzyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[2-[(2-methylphenyl)methyl]tetrazol-5-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c1-11-4-2-3-5-13(11)10-19-17-14(16-18-19)12-6-8-15-9-7-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDESGPVXORJMSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2N=C(N=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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